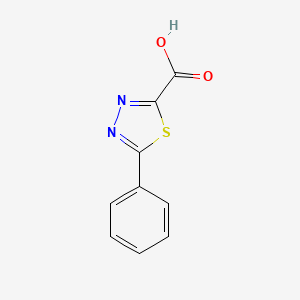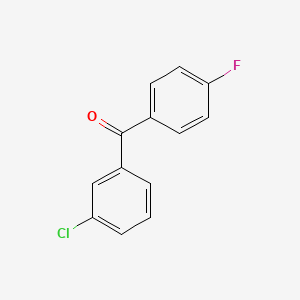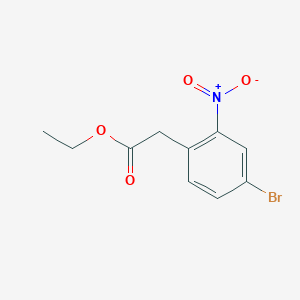
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid
Overview
Description
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . The 5-Phenyl-1,3,4-thiadiazole scaffold has been developed as a new type of SHP1 inhibitors .
Synthesis Analysis
The synthesis of 5-Phenyl-1,3,4-thiadiazole derivatives has been reported in the literature. For instance, a series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is responsible for various pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Scientific Research Applications
Cancer Treatment
This compound has been utilized in the design and synthesis of derivatives that act as potential c-Met kinase inhibitors for cancer treatment. The c-Met kinase is a critical target in cancer therapy, and inhibitors based on the 5-phenyl-1,3,4-thiadiazole scaffold have shown promise .
Antimycobacterial Activity
Derivatives of 5-Phenyl-1,3,4-thiadiazole have exhibited significant inhibitory activity against multi-drug resistant tuberculosis. This suggests its potential as a starting point for the discovery of new lead compounds in this field .
Antibacterial and Antifungal Properties
Phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety have been designed and synthesized. These compounds have been screened for their antibacterial potencies against plant pathogens like Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae, as well as their antifungal potencies against Sclerotinia .
Chemotherapy Applications
The high nitrogen content in thiadiazoles makes them useful in various applications including chemotherapy. The unique properties of these compounds contribute to their significance in pharmaceutical research .
Anti-proliferative Effects
A novel compound with a 5-phenyl-1,3,4-thiadiazol scaffold demonstrated good anti-proliferative effects against cancer cell lines such as LoVo and MCF-7 after incubation. This indicates its potential use in developing anti-cancer therapies .
Future Directions
The future directions for the research on 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid could involve the development of new SHP1 inhibitors . Further studies could also focus on the synthesis and screening for antimicrobial and antioxidant activities of 5-phenyl-1,3,4-thiadiazole-2-amine containing azo group in their structure .
Mechanism of Action
Target of Action
The primary target of 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid is the Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1) . SHP1 is a convergent node for oncogenic cell-signaling cascades and represents a potential target for drug development in cancer treatment .
Mode of Action
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid acts as an inhibitor of SHP1 . The compound exhibits inhibitory activity with an IC50 of (1.33±0.16) μmol/L, showing about 2-fold selectivity for SHP1 over SHP2 .
Biochemical Pathways
The inhibition of SHP1 by 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid affects oncogenic cell-signaling cascades . .
Result of Action
The inhibition of SHP1 by 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid can potentially disrupt oncogenic cell-signaling cascades . This disruption could lead to the suppression of cancer cell growth and proliferation.
properties
IUPAC Name |
5-phenyl-1,3,4-thiadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXFDGJLTUBFID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)




![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)


![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)
![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)
![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)

![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)